N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that features a benzofuran ring, a methoxyethyl group, and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Benzofuran derivatives have been reported to impact a variety of biological pathways, contributing to their wide array of biological activities .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It’s known that the effectiveness of benzofuran derivatives can be influenced by various factors, including the conditions under which they are synthesized .
Biochemical Analysis
Biochemical Properties
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzofuran moiety is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . These interactions suggest that this compound may have antioxidant and enzyme-modulating properties.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can influence the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function . These effects highlight the potential of this compound in regulating cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The benzofuran moiety can bind to specific sites on enzymes, leading to inhibition or activation of their activity . The triazole ring can interact with nucleophilic residues in enzyme active sites, forming stable complexes that alter enzyme function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the diverse biological activities of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Methoxyethyl Group: This step involves the etherification of the benzofuran derivative with a suitable methoxyethyl halide.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Coupling of the Benzofuran and Triazole Units: The final step involves the coupling of the benzofuran derivative with the triazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide.
Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxamide and 1,2,3-triazole-5-carboxamide.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a benzofuran ring and a triazole ring, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-19-9-11(17-18-19)15(20)16-8-14(21-2)13-7-10-5-3-4-6-12(10)22-13/h3-7,9,14H,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOVEAKJUKADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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